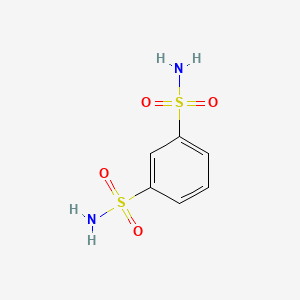
Benceno-1,3-disulfonamida
Descripción general
Descripción
Benzene-1,3-disulfonamide is an organic compound characterized by the presence of two sulfonamide groups attached to a benzene ring at the 1 and 3 positions. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
Benzene-1,3-disulfonamide has a wide range of applications in scientific research:
Medicine: Benzene-1,3-disulfonamide derivatives are explored for their therapeutic potential in treating various diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzene-1,3-disulfonamide can be synthesized through the reaction of m-benzenedisulfochloride with aqueous ammonia. This method involves the substitution of chlorine atoms in m-benzenedisulfochloride with sulfonamide groups, facilitated by the presence of ammonia .
Industrial Production Methods: Industrial production of benzene-1,3-disulfonamide typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions: Benzene-1,3-disulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base to facilitate the substitution process.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Mecanismo De Acción
The mechanism of action of benzene-1,3-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparación Con Compuestos Similares
- N,N,N’,N’-Tetrachlorobenzene-1,3-disulfonamide
- Poly(N,N’-dichloro-N-ethyl-benzene-1,3-disulfonamide)
- N,N,N’,N’-Tetrabromobenzene-1,3-disulfonamide
Comparison: Benzene-1,3-disulfonamide is unique due to its specific substitution pattern and the presence of two sulfonamide groups. This structure imparts distinct chemical and physical properties, making it suitable for various applications. In comparison, other similar compounds may have different substitution patterns or additional functional groups, leading to variations in their reactivity and applications .
Propiedades
IUPAC Name |
benzene-1,3-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYYFHGIHVULSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389041 | |
| Record name | 1,3-BENZENEDISULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3701-01-7 | |
| Record name | 1,3-Benzenedisulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3701-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-BENZENEDISULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benzene-1,3-disulfonamide interact with Carbonic Anhydrase?
A1: Benzene-1,3-disulfonamide derivatives act as potent inhibitors of carbonic anhydrases (CAs) [, , ]. These compounds bind to the zinc ion within the CA active site through their sulfonamide group. This interaction effectively blocks the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and protons [].
Q2: What are the downstream effects of CA inhibition by Benzene-1,3-disulfonamides?
A2: The inhibition of CAs can lead to various physiological effects depending on the specific isoform targeted. In the context of fungal infections, inhibiting CA can disrupt essential fungal processes like fruiting body development, potentially leading to antifungal effects []. In bacteria, CA inhibition can affect bacterial growth and survival [].
Q3: What is the molecular formula and weight of Benzene-1,3-disulfonamide?
A3: The molecular formula of Benzene-1,3-disulfonamide is C6H8N2O4S2. Its molecular weight is 236.27 g/mol.
Q4: Is there any spectroscopic data available for Benzene-1,3-disulfonamide?
A4: While specific spectroscopic data for Benzene-1,3-disulfonamide is not detailed in the provided papers, researchers frequently characterize such compounds using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. These methods provide information about the compound's structure and functional groups.
Q5: Has the stability of Benzene-1,3-disulfonamide been studied under various conditions?
A5: While the provided papers do not delve into specific stability studies for Benzene-1,3-disulfonamide itself, researchers exploring its derivatives as potential drugs would typically conduct stability testing under various conditions (temperature, humidity, pH) to assess their shelf life and suitability for pharmaceutical formulations.
Q6: Have Benzene-1,3-disulfonamides been explored for catalytic applications?
A6: The provided research focuses on the biological activity of Benzene-1,3-disulfonamides as enzyme inhibitors. Their use as catalysts in chemical reactions is not discussed in these papers.
Q7: Have computational methods been employed to study Benzene-1,3-disulfonamide and its derivatives?
A7: Yes, computational chemistry techniques are valuable tools in drug discovery. While not explicitly detailed in the provided research, researchers likely use techniques like molecular docking and QSAR (Quantitative Structure-Activity Relationship) modeling to understand how Benzene-1,3-disulfonamides interact with their targets and to design new derivatives with improved potency and selectivity [, , , ].
Q8: How does modifying the structure of Benzene-1,3-disulfonamide affect its activity?
A8: Research shows that introducing various substituents on the benzene ring of Benzene-1,3-disulfonamide can significantly alter its potency and selectivity for different CA isoforms [, , ]. For example, incorporating aminoalkyl, carboxyalkyl, or halogenosulfanilamide moieties generally enhances inhibitory activity against certain CAs [].
Q9: What are the challenges in formulating Benzene-1,3-disulfonamides for drug delivery?
A9: Formulating any drug, including Benzene-1,3-disulfonamide derivatives, involves addressing factors like solubility, stability, and bioavailability. Researchers may employ strategies like using specific excipients, creating prodrugs, or developing novel drug delivery systems to overcome these challenges [, , ].
Q10: Are there specific SHE (Safety, Health, and Environment) regulations regarding the handling and disposal of Benzene-1,3-disulfonamide?
A10: As with any chemical substance, handling Benzene-1,3-disulfonamide requires adherence to standard laboratory safety protocols and relevant regulations. Researchers should consult safety data sheets and follow appropriate waste disposal procedures [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



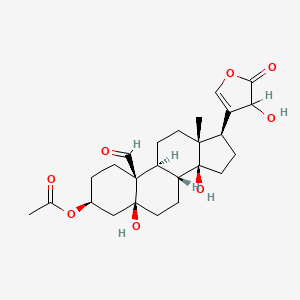

![N-[2,2,2-trichloro-1-[[(2,6-dichloroanilino)-sulfanylidenemethyl]amino]ethyl]carbamic acid (phenylmethyl) ester](/img/structure/B1229656.png)
![4-(2,3-dihydroindol-1-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]-3-(1-imidazolyl)-4-oxobutanamide](/img/structure/B1229659.png)
![[4-[5-Tert-butyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1229660.png)
![4-[1,3-dioxo-3-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)amino]propyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1229661.png)
![2-(2-methoxyethyl)-9-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-1-oxo-4-pyrido[3,4-b]indolecarboxamide](/img/structure/B1229663.png)
![2-[1-(p-Chlorophenyl)ethyl]-4,6-dinitrophenol](/img/structure/B1229667.png)
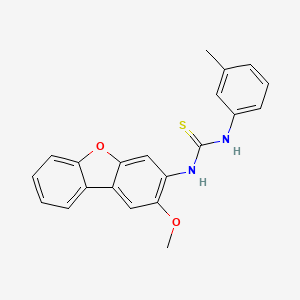
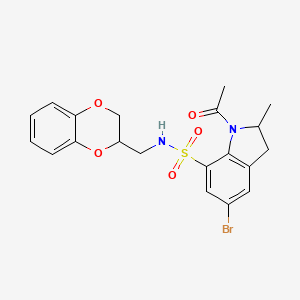
![[5-(3-Chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1229671.png)
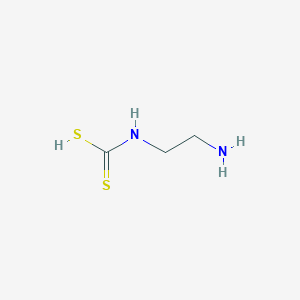
![4-[[3-[(2-Furanylmethylamino)-oxomethyl]-7-methoxy-1-benzopyran-2-ylidene]amino]benzoic acid](/img/structure/B1229673.png)
